REACTION_CXSMILES
|
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:10]=[CH:9][C:6]([CH:7]=O)=[CH:5][CH:4]=1.[NH2:13][C:14]1[CH:19]=[CH:18][C:17]([Br:20])=[C:16]([CH3:21])[N:15]=1.C([Sn](Cl)(Cl)CCCC)CCC.C1([SiH3])C=CC=CC=1>O1CCCC1>[Br:20][C:17]1[CH:18]=[CH:19][C:14]([NH:13][CH2:7][C:6]2[CH:9]=[CH:10][C:3]([C:2]([F:12])([F:11])[F:1])=[CH:4][CH:5]=2)=[N:15][C:16]=1[CH3:21]
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Name
|
|
Quantity
|
1 g
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Type
|
reactant
|
Smiles
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FC(C1=CC=C(C=O)C=C1)(F)F
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Name
|
|
Quantity
|
1.08 g
|
Type
|
reactant
|
Smiles
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NC1=NC(=C(C=C1)Br)C
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Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
40 mg
|
Type
|
reactant
|
Smiles
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C(CCC)[Sn](CCCC)(Cl)Cl
|
Name
|
|
Quantity
|
0.69 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[SiH3]
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Control Type
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UNSPECIFIED
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Setpoint
|
25 °C
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Type
|
CUSTOM
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Details
|
The mixture was stirred for 5 minutes at 25° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction was heated at 50° C. overnight
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Duration
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8 (± 8) h
|
Type
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CUSTOM
|
Details
|
the solvent was removed at reduced pressure
|
Type
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ADDITION
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Details
|
Ethyl acetate was added to the resulting solid which
|
Type
|
WASH
|
Details
|
was washed with saturated sodium carbonate
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
Concentration under reduced pressure
|
Type
|
CUSTOM
|
Details
|
afforded a light yellow solid (34, 1.7 g, 4.93 mmol)
|
Reaction Time |
5 min |
Name
|
|
Type
|
|
Smiles
|
BrC=1C=CC(=NC1C)NCC1=CC=C(C=C1)C(F)(F)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |